molecular formula C15H18N2O3S2 B2922578 N-(4,5-dimethylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 922482-60-8

N-(4,5-dimethylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B2922578
CAS RN: 922482-60-8
M. Wt: 338.44
InChI Key: WTGHPGXCPDITDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dimethylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, commonly known as MTT, is a yellow water-soluble tetrazolium salt that is widely used in scientific research. It is a colorimetric assay that measures the activity of mitochondrial enzymes in live cells. MTT is used to evaluate cell viability, proliferation, and cytotoxicity in various fields of research, including pharmacology, toxicology, and cancer biology.

Scientific Research Applications

Glutaminase Inhibitors for Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including structures related to N-(4,5-dimethylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, highlights their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are crucial for determining the therapeutic potential of GLS inhibition in cancer therapy, with some analogs exhibiting similar potency to BPTES and improved drug-like properties, including solubility and efficacy in in vitro and in vivo models of human lymphoma Shukla et al., 2012.

Anticancer Activity

A study on the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives explored their anticancer activities. These compounds were tested against a panel of 60 different human tumor cell lines, showing reasonable activity, particularly against melanoma-type cell lines Duran & Demirayak, 2012.

Antimicrobial Agents

The development of novel heterocyclic compounds incorporating the sulfamoyl moiety, suitable as antimicrobial agents, has been a focus of research. These compounds, derived from versatile, readily accessible precursors related to this compound, demonstrated promising in vitro antibacterial and antifungal activities Darwish et al., 2014.

Enzyme Inhibition

A series of congeners structurally related to N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide were investigated for their inhibitory effects on human carbonic anhydrase isoforms. These studies reveal the compound's potential as a lead in developing inhibitors for enzymes involved in various pathologies, including cancer and obesity Carta et al., 2017.

Antioxidant Properties

The antioxidant activity of ligands and complexes derived from pyrazole-acetamide, closely related to the chemical structure of interest, has been evaluated, showing significant antioxidant potential. This highlights the compound's utility in the development of antioxidants for various applications Chkirate et al., 2019.

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-4-22(19,20)13-7-5-12(6-8-13)9-14(18)17-15-16-10(2)11(3)21-15/h5-8H,4,9H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGHPGXCPDITDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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